1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid
Description
Chemical Structure: 1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid (CAS 1018503-75-7) is a piperidine derivative with a carboxylic acid group at the 3-position and a cyclopentylcarbamoyl moiety at the 1-position of the piperidine ring . Its molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 240.3 g/mol. The IUPAC name reflects its substitution pattern: the cyclopentyl group is linked via a carbamoyl (NH-C=O) bridge to the piperidine nitrogen.
Properties
IUPAC Name |
1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)9-4-3-7-14(8-9)12(17)13-10-5-1-2-6-10/h9-10H,1-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQGXPEJFDCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyclopentyl isocyanate. The process can be summarized as follows:
Starting Materials: Piperidine and cyclopentyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The piperidine derivative is reacted with cyclopentyl isocyanate at room temperature or slightly elevated temperatures. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties :
- Appearance : White to off-white powder.
- Storage : Stable at room temperature.
- Solubility: Expected moderate solubility in polar organic solvents (e.g., DMSO, methanol) due to the carboxylic acid and carbamoyl functional groups.
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares 1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid with structurally related piperidine derivatives:
Key Observations :
- Substituent Position : The position of the carboxylic acid group significantly impacts physical properties. For example, the 3-carboxylic acid isomer of 1-(6-methylpyrazin-2-yl)piperidine has a higher melting point (185–186.5°C) than its 4-position analog (151–152°C), likely due to differences in crystal packing .
- Electron-Withdrawing Effects : Sulfonyl-containing analogs (e.g., CAS 1005611-34-6) exhibit stronger electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group compared to carbamoyl derivatives .
Biological Activity
1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine Ring : A six-membered nitrogen-containing ring that is common in many biologically active compounds.
- Cyclopentyl Group : This moiety may enhance lipophilicity, potentially improving membrane permeability.
- Carboxylic Acid Functionality : This group is often involved in hydrogen bonding and can influence the compound's interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to various receptors, affecting signal transduction processes.
The exact molecular targets and the nature of these interactions require further investigation, but preliminary studies suggest a promising profile for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can guide the design of more potent derivatives. Key findings from SAR studies include:
- Substituent Variations : Modifications on the piperidine ring or the cyclopentyl group can significantly alter biological activity. For instance, introducing different alkyl or aryl groups may enhance selectivity or potency against specific targets.
- Functional Groups : The presence and position of functional groups such as carboxylic acids or amides play a crucial role in determining the compound's interaction with biological macromolecules.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition of bacterial growth | |
| Antiviral | Potential activity against certain viruses | |
| Enzyme Inhibition | Inhibition of specific proteases |
Case Studies
- Antimicrobial Activity : In a study evaluating various piperidine derivatives, this compound demonstrated moderate activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. Further optimization could enhance this property.
- Antiviral Properties : Research into similar compounds has indicated potential antiviral effects, particularly against RNA viruses. The mechanism likely involves interference with viral replication processes.
- Enzyme Interactions : Preliminary enzyme assays have indicated that this compound may inhibit proteases involved in critical metabolic pathways, which could have implications for drug development targeting diseases associated with these enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
